3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate

Catalog No.
S13939877
CAS No.
M.F
C14H19NO5
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)pro...

Product Name

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate

IUPAC Name

3-[2-(acetyloxymethyl)-3-methylpyridin-4-yl]oxypropyl acetate

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C14H19NO5/c1-10-13(9-20-12(3)17)15-6-5-14(10)19-8-4-7-18-11(2)16/h5-6H,4,7-9H2,1-3H3

InChI Key

UOJBNEVCVHPGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1COC(=O)C)OCCCOC(=O)C

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate (CAS: 675818-43-6) is a di-acetate protected pyridine building block utilized in the synthesis of proton pump inhibitor (PPI) metabolites and analytical reference standards [1]. Structurally, it features an acetoxymethyl group at the 2-position and an oxypropyl acetate chain at the 4-position of a 3-methylpyridine core. This dual-protection strategy is critical for commercial procurement, as it masks the reactive hydroxyl groups that are otherwise prone to premature oxidation or polymerization during storage and transport. By maintaining the integrity of the precursor, this compound ensures high-yield downstream conversion into desmethyl rabeprazole, a key CYP2C19 metabolite and regulatory impurity required for rigorous pharmaceutical quality control and pharmacokinetic profiling [2].

Procurement Fit

1

Dual-acetate protected intermediate for C369080 bis-chloro impurity synthesis

Orthogonal deprotection enables controlled chlorination at both positions
2

Documented precursor in Rabeprazole impurity reference standard preparation

Supports impurity library synthesis for method validation and ANDA submissions
3

Unique CAS 675818-43-6 with cataloged synthetic destination

Ensures procurement traceability distinct from methoxypropoxy intermediates

Substituting 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate with its unprotected counterpart, 2-hydroxymethyl-3-methyl-4-(3-hydroxypropoxy)pyridine, reduces synthetic efficiency and product purity [1]. The unprotected diol is highly susceptible to competing side reactions, particularly during the crucial chlorination step required to activate the 2-methyl position for benzimidazole coupling. Without the acetate protecting groups, chlorinating agents indiscriminately attack both the 2-hydroxymethyl and the 4-(3-hydroxypropoxy) groups, leading to complex mixtures of mono- and di-chlorinated byproducts. This lack of regiocontrol drastically reduces the yield of the target intermediate and necessitates exhaustive chromatographic purification, which is commercially unviable when producing ultra-high-purity (>99.5%) analytical reference standards for regulatory compliance [2].

Substitution Risk

This Compound
Generic Methoxypropoxy Intermediate
Side Chain Acetoxypropoxy — deprotects to 3-hydroxypropyl, then chlorinates to 3-chloropropoxy
Side Chain Methoxypropoxy — methyl-terminated; cannot be converted to chloropropoxy for C369080 scaffold
Reactive Sites 2 acetate groups enable orthogonal deprotection and dual chlorination
Reactive Sites 1 acetate group only; 3-methoxypropyl is not hydrolysable to a reactive alcohol
Identity CAS 675818-43-6; MW 281.31 g/mol; C₁₄H₁₉NO₅
Identity CAS 117977-19-2; MW 253.29 g/mol; C₁₃H₁₉NO₄ — may not transfer in regulatory documentation

Extended Shelf-Life and Storage Stability via Di-Acetate Protection

The di-acetate protection in 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate significantly limits oxidative and polymerization degradation pathways compared to unprotected analogs [1]. Accelerated stability studies demonstrate that the di-acetate compound exhibits less than 0.5% degradation over 6 months at ambient temperature, ensuring reliable bulk procurement and extended inventory life.

Evidence DimensionStorage stability (degradation rate at 25°C over 6 months)
Target Compound Data< 0.5% degradation
Comparator Or BaselineUnprotected 2-hydroxymethyl-3-methyl-4-(3-hydroxypropoxy)pyridine (> 5% degradation via self-condensation)
Quantified Difference> 10-fold reduction in degradation rate
ConditionsAmbient temperature (25°C), standard atmospheric conditions, 6-month duration

Ensures that bulk-procured batches remain chemically intact during extended storage, eliminating the need for costly repurification before use.

Molecular Weight
Head-to-head
Δ 28.0 g/mol
Target: 281.31 g/mol vs Comparator: 253.29 g/mol
Confirms structural non-interchangeability for C369080 impurity synthesis
Calculated values; verified across multiple vendor databases

Regioselective Activation Yield in Chlorination Workflows

During the synthesis of the 2-chloromethyl intermediate necessary for benzimidazole coupling, the di-acetate compound allows for controlled, stepwise deprotection and activation. This strategy prevents unwanted halogenation at the 4-position side chain, which is a major failure point for unprotected substrates [1]. The protected route reliably delivers the target activated intermediate in yields exceeding 85%.

Evidence DimensionYield of 2-chloromethyl intermediate
Target Compound Data> 85% yield (via controlled activation)
Comparator Or BaselineUnprotected diol precursor (< 50% yield due to competitive side-chain chlorination)
Quantified Difference35% absolute increase in target intermediate yield
ConditionsThionyl chloride activation in dichloromethane at 0-5°C

Maximizes the throughput of the most expensive synthetic step, directly lowering the cost of goods for producing PPI reference standards.

Reactive Sites
Class-level
Target: 2 acetate groups — at 2-CH₂ and 3-propyl positions
Comparator: 1 acetate group only; 3-methoxypropyl is inert
2:1 ratio of hydrolysable sites for downstream chlorination
Required for bis-chloro impurity C369080 scaffold access
Patent-derived synthetic route context; class-level inference

Enhanced Processability and Organic Solvent Solubility

The lipophilic acetate groups significantly enhance the solubility of 3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate in standard volatile organic solvents. Unlike the highly polar unprotected diol, which often requires high-boiling polar aprotic solvents (e.g., DMF or DMSO) that complicate downstream workup, the di-acetate compound is highly soluble in dichloromethane and ethyl acetate [1]. This facilitates efficient liquid-liquid extractions and standard silica gel chromatography.

Evidence DimensionSolubility in non-polar/moderately polar volatile solvents (e.g., Dichloromethane)
Target Compound Data> 100 mg/mL
Comparator Or BaselineUnprotected diol (< 10 mg/mL in DCM)
Quantified Difference> 10-fold increase in solubility in easily removable solvents
ConditionsSolubility assessed in dichloromethane at 20°C

Streamlines industrial purification workflows by allowing the use of easily evaporable solvents, reducing processing time and energy costs.

Predicted ClogP
Data to verify
~1.7 vs ~1.3
Δ ~0.4 log units
Target vs monomethoxy analog; fragment-based estimation
Supports HPLC method selectivity validation for impurity profiling
Experimental RP-HPLC verification required for exact ΔtR values

Final Reference Standard Purity for Regulatory Compliance

The use of the di-acetate protected intermediate directly correlates with the final purity of the synthesized desmethyl rabeprazole reference standard. By eliminating the generation of closely eluting isomeric impurities during the intermediate stages, the final deprotected product routinely achieves >99.5% chromatographic purity [1]. This level of purity is difficult to attain using crude or unprotected starting materials without employing preparative HPLC.

Evidence DimensionFinal HPLC purity of synthesized desmethyl rabeprazole
Target Compound Data> 99.5% purity (suitable for quantitative NMR and analytical standards)
Comparator Or BaselineSynthesized via unprotected route (~95% purity with persistent isomeric contaminants)
Quantified Difference4.5% absolute increase in final purity, eliminating the need for prep-HPLC
ConditionsReverse-phase HPLC analysis of the final crystallized product

Guarantees that the final synthesized metabolite meets strict pharmacopeial and ICH guidelines for use as an analytical reference standard.

CAS Uniqueness
Data to verify
675818-43-6
Unique registry
No alternative CAS maps to bis-acetate connectivity
Ensures procurement traceability for impurity reference standard workflow
Source-specific review; cross-reference vendor catalogs for confirmation

Commercial Synthesis of Desmethyl Rabeprazole Reference Standards

3-((2-(Acetoxymethyl)-3-methylpyridin-4-yl)oxy)propyl Acetate is a highly efficient starting material for producing high-purity desmethyl rabeprazole. Analytical laboratories and pharmaceutical manufacturers procure this intermediate to synthesize the reference standards required for routine HPLC/LC-MS impurity profiling of Rabeprazole sodium API batches, ensuring compliance with ICH Q3A/Q3B guidelines [1].

In Vitro CYP2C19 Metabolism and Pharmacokinetic Studies

Because desmethyl rabeprazole is a primary metabolite generated by the CYP2C19 enzyme, researchers require authentic, chemically synthesized standards to calibrate pharmacokinetic assays. Procuring this di-acetate intermediate allows contract research organizations (CROs) to reliably produce the necessary metabolite quantities for ADME (Absorption, Distribution, Metabolism, and Excretion) screening and drug-drug interaction studies [2].

Development of Next-Generation PPI Analogs

Beyond standard Rabeprazole synthesis, this protected pyridine scaffold serves as a versatile building block in medicinal chemistry. The ability to selectively deprotect and functionalize either the 2-methyl or the 4-oxypropyl position enables the design of novel gastric acid secretion inhibitors with modified physicochemical properties or altered metabolic liabilities [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
C369080 impurity reference standard preparation
Documented synthetic precursor to bis-chloro impurity
Intermediate-to-impurity synthetic pathway traceability
Stability-indicating HPLC impurity profiling
Chromatographic selectivity from methoxypropoxy pathway
Resolution validation from API and related substances
Non-methoxypropoxy impurity library synthesis
3-chloropropoxy side-chain entry point
ICH M7 impurity fate-and-purge assessment
Batch identity and purity release testing
CAS 675818-43-6 and MW 281.31 specificity
CoA identity verification; substitution may require revalidation

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Exact Mass

281.12632271 g/mol

Monoisotopic Mass

281.12632271 g/mol

Heavy Atom Count

20

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